molecular formula C80H152CaO4 B12658325 Calcium di-1-docosyl bis(2-hexadecenyl)succinate CAS No. 84540-45-4

Calcium di-1-docosyl bis(2-hexadecenyl)succinate

Cat. No.: B12658325
CAS No.: 84540-45-4
M. Wt: 1218.1 g/mol
InChI Key: YUMWCHYOXGNBKT-HKUFYVQESA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium di-1-docosyl bis(2-hexadecenyl)succinate typically involves the esterification of succinic acid with 1-docosanol and 2-hexadecen-1-ol, followed by the introduction of calcium ions. The reaction conditions often require:

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like toluene or dichloromethane.

    Temperature: Elevated temperatures around 60-80°C to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include:

    Raw Material Preparation: Purification of 1-docosanol and 2-hexadecen-1-ol.

    Esterification: Conducted in large reactors with efficient mixing and temperature control.

    Calcium Ion Introduction: Addition of calcium chloride or calcium acetate to form the final product.

    Purification: Removal of by-products and unreacted materials through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Calcium di-1-docosyl bis(2-hexadecenyl)succinate can undergo various chemical reactions, including:

    Oxidation: The hydrocarbon chains can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction of the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the ester or alkene sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Calcium di-1-docosyl bis(2-hexadecenyl)succinate has several applications in scientific research:

    Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of calcium di-1-docosyl bis(2-hexadecenyl)succinate involves its interaction with lipid membranes and proteins. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The calcium ion can interact with negatively charged groups on proteins or other molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Calcium di-1-octadecyl bis(2-hexadecenyl)succinate
  • Calcium di-1-docosyl bis(2-octadecenyl)succinate

Uniqueness

Calcium di-1-docosyl bis(2-hexadecenyl)succinate is unique due to its specific combination of long hydrocarbon chains and calcium ion, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer better emulsifying capabilities and stability in various formulations.

Properties

CAS No.

84540-45-4

Molecular Formula

C80H152CaO4

Molecular Weight

1218.1 g/mol

IUPAC Name

calcium;2,2-di(docosyl)-3,3-bis[(E)-hexadec-2-enyl]butanedioate

InChI

InChI=1S/C80H154O4.Ca/c1-5-9-13-17-21-25-29-33-37-39-41-43-45-47-51-55-59-63-67-71-75-80(78(83)84,76-72-68-64-60-56-52-48-46-44-42-40-38-34-30-26-22-18-14-10-6-2)79(77(81)82,73-69-65-61-57-53-49-35-31-27-23-19-15-11-7-3)74-70-66-62-58-54-50-36-32-28-24-20-16-12-8-4;/h65-66,69-70H,5-64,67-68,71-76H2,1-4H3,(H,81,82)(H,83,84);/q;+2/p-2/b69-65+,70-66+;

InChI Key

YUMWCHYOXGNBKT-HKUFYVQESA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(C(=O)[O-])(C/C=C/CCCCCCCCCCCCC)C/C=C/CCCCCCCCCCCCC)(C(=O)[O-])CCCCCCCCCCCCCCCCCCCCCC.[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC)(C(=O)[O-])C(CC=CCCCCCCCCCCCCC)(CC=CCCCCCCCCCCCCC)C(=O)[O-].[Ca+2]

Origin of Product

United States

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